Quizartinib

概要

説明

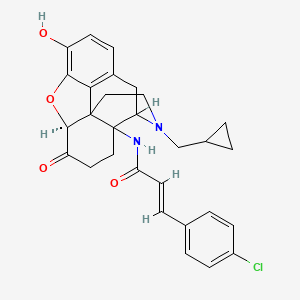

キザルチニブは、第二世代の経口投与可能な低分子受容体チロシンキナーゼ阻害剤です。これは、造血幹細胞の増殖と生存に重要な役割を果たすタンパク質である、FMS様チロシンキナーゼ3(FLT3)を選択的に標的として阻害します。 キザルチニブは、特にFLT3内部タンデム重複(ITD)変異を持つ患者において、急性骨髄性白血病(AML)の治療に主に使用されます .

科学的研究の応用

Chemistry

In chemistry, quizartinib serves as a model compound for studying the synthesis and reactivity of quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is used to study the role of FLT3 in cell signaling and proliferation. It helps in understanding the molecular mechanisms underlying various hematological disorders.

Medicine

This compound is extensively studied in clinical trials for its efficacy in treating AML. It is also being investigated for potential use in other cancers that exhibit FLT3 mutations.

Industry

In the pharmaceutical industry, this compound is used as a lead compound for developing new FLT3 inhibitors. It also serves as a reference standard in quality control and regulatory compliance.

作用機序

キザルチニブは、FLT3受容体チロシンキナーゼを選択的に阻害することでその効果を発揮します。この阻害は、細胞増殖と生存を促進する下流のシグナル伝達経路を遮断します。主要な分子標的は、AML患者に一般的に見られるFLT3-ITD変異です。 これらの標的を阻害することにより、キザルチニブはアポトーシスを誘導し、白血病細胞の増殖を抑制します .

生化学分析

Biochemical Properties

Quizartinib interacts with the FLT3 receptor, a class III receptor tyrosine kinase . It demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 . FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and higher risk of relapse .

Cellular Effects

This compound has shown antitumor activity in patients with FLT3-ITD-positive newly diagnosed AML . It blocks the action of tyrosine kinases, the proteins responsible for the body producing large numbers of abnormal bone marrow cells that do not mature to become healthy cells . By slowing down or stopping the abnormal cells from dividing and growing uncontrollably, this compound helps immature cells grow into normal cells .

Molecular Mechanism

This compound is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . It and its major active metabolite AC886 bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . This binding interaction inhibits the activation of FLT3, thereby blocking the downstream signaling cascades such as STAT5, RAS, MEK, and PI3K/AKT pathways .

Temporal Effects in Laboratory Settings

This compound has shown promising activity in refractory/relapsed acute myeloid leukemia patients in a Phase 1 and a Phase 2 study . One of the concerns with this compound is QTc prolongation. This effect was observed in patients throughout the drug’s development, but fortunately, grade 3 QTc prolongation was rare, and serious complications such as torsades de pointes and other severe arrhythmias were not seen .

Dosage Effects in Animal Models

In animal reproduction studies, oral administration of this compound to pregnant rats during organogenesis resulted in adverse developmental outcomes at maternal exposures approximately 3 times those in patients at the maximum recommended human dose .

Metabolic Pathways

This compound is primarily metabolized via oxidation by CYP3A4/5 and AC886 is formed and metabolized by CYP3A4/5 . This compound was metabolized by multiple biotransformation pathways, including oxidation, reduction, dealkylation, deamination, and hydrolysis, and by combinations of these pathways .

Transport and Distribution

This compound is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . The volume of distribution at steady state in healthy subjects was estimated to be 275 L (17%) .

Subcellular Localization

This compound mainly localizes to the Golgi region in AML cells . It biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . Tyrosine kinase inhibitors, such as this compound, markedly decrease FLT3‑ITD retention and increase PM levels of the mutant .

準備方法

合成経路と反応条件

キザルチニブの合成には、市販の出発物質から始まる複数の段階が含まれます。重要な段階には、キノリンコア構造の形成、続いて所望の生物学的活性を達成するための様々な官能基の導入が含まれます。反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います。

工業生産方法

キザルチニブの工業生産は、同様の合成経路に従いますが、大規模製造のために最適化されています。これには、高スループット反応器、連続フロープロセス、および厳しい品質管理対策の使用が含まれ、規制基準との整合性とコンプライアンスを確保します。

化学反応解析

反応の種類

キザルチニブは、次のようないくつかの種類の化学反応を受けます。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの官能基が別の官能基に置き換えられることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。条件は、多くの場合、反応速度を高めるために、制御された温度、特定のpHレベル、および触媒の使用を伴います。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノリンN-オキシド誘導体を生成する可能性がありますが、還元は化合物の様々な水素化形態を生成する可能性があります。

科学研究への応用

化学

化学において、キザルチニブは、キノリン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。また、新しい合成方法論と反応機構の開発にも使用されます。

生物学

生物学研究において、キザルチニブは、FLT3の細胞シグナル伝達と増殖における役割を研究するために使用されます。これは、様々な血液学的疾患の根底にある分子メカニズムを理解するのに役立ちます。

医学

キザルチニブは、AMLの治療における有効性について、臨床試験で広く研究されています。また、FLT3変異を示す他の癌に対する潜在的な使用についても調査されています。

産業

製薬業界では、キザルチニブは、新しいFLT3阻害剤を開発するためのリード化合物として使用されています。また、品質管理と規制コンプライアンスにおける基準物質としても役立ちます。

化学反応の分析

Types of Reactions

Quizartinib undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

類似化合物との比較

類似化合物

ミドスタウリン: AMLの治療に使用される別のFLT3阻害剤。

ギルテリチニブ: より幅広い活性を有する第二世代のFLT3阻害剤。

ソラフェニブ: FLT3も標的とするマルチキナーゼ阻害剤。

独自性

キザルチニブは、FLT3-ITD変異に対する高い選択性により、この特定の遺伝子変異を持つAML患者の治療に特に効果的です。その経口バイオアベイラビリティと良好な薬物動態プロファイルも、その臨床的有用性に貢献しています。

ご質問がありましたら、お気軽にお問い合わせください!

特性

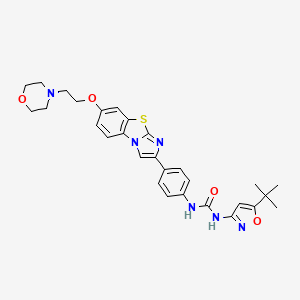

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXJKQAOSCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241746 | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

950769-58-1 | |

| Record name | Quizartinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)